1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
Description
This compound features a piperazine core substituted with a 6-ethoxy-2-methylpyrimidin-4-yl group at the 4-position and a 2-(4-methoxyphenyl)ethanone moiety. The ethanone group may contribute to metabolic stability or serve as a synthetic handle for further derivatization. Though direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., sulfonylpiperazines and arylpiperazines) show antiproliferative and receptor-binding activities .
Properties
IUPAC Name |
1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-27-19-14-18(21-15(2)22-19)23-9-11-24(12-10-23)20(25)13-16-5-7-17(26-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHAJKWXNNGWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 946371-53-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The molecular formula of the compound is C15H24N4O2, with a molecular weight of 292.38 g/mol. The structure features a piperazine ring and a pyrimidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The piperazine and pyrimidine components are known to facilitate binding to biological targets, potentially modulating signal transduction pathways and influencing gene expression.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives .
| Compound | Target Pathogen | IC50 (μM) | IC90 (μM) |
|---|---|---|---|
| 6a | M. tuberculosis | 1.35 | 3.73 |
| 6e | M. tuberculosis | 2.18 | 40.32 |
Cytotoxicity
In cytotoxicity assessments on human embryonic kidney (HEK-293) cells, these compounds were found to be nontoxic, indicating a favorable safety profile for further development . This aspect is crucial for any potential therapeutic applications.
Antibiofilm Activity
The compound has also been evaluated for its antibiofilm activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum biofilm inhibitory concentration (MBIC) values suggest that it can effectively inhibit biofilm formation at concentrations significantly lower than those required for planktonic growth inhibition .
Case Studies
In a study focusing on the synthesis and evaluation of similar compounds, researchers reported that modifications in the side chains significantly influenced the antimicrobial potency and selectivity against various bacterial strains. The docking studies indicated that these compounds engage in van der Waals interactions and hydrogen bonding with target enzymes, enhancing their efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Ethanone Motifs
The compound shares a piperazine-ethanone scaffold with several derivatives in the evidence, differing primarily in substituents and appended heterocycles. Key comparisons include:
Substituent Effects on Properties
- Pyrimidine vs. Sulfonyl Groups : The target compound’s pyrimidine ring (6-ethoxy-2-methyl) contrasts with sulfonyl analogs (e.g., 7n, 7j), which exhibit lower melting points (123–167°C) . Pyrimidine’s aromaticity and hydrogen-bonding capacity may enhance solubility or target binding compared to sulfonyl groups.
- Methoxy vs.
- Synthetic Complexity : The target compound’s synthesis likely parallels methods in and , involving piperazine functionalization and coupling reactions. However, sulfonyl derivatives (e.g., 7n) require sulfonylation steps, while trifluoromethyl analogs (e.g., MK47) employ carboxylate coupling .
Reactivity and Functionalization Potential
- Electrochemical Behavior: Analogous ethanone-piperazine derivatives undergo electrochemical oxidation to form quinone imines, enabling Michael additions with nucleophiles like 2-mercaptobenzothiazole . This suggests the target compound could participate in similar redox-driven reactions.
Key Research Findings and Gaps
- Receptor Binding: Arylpiperazines in and act as 5-HT6 antagonists, but the role of the pyrimidine-ethanone motif in receptor affinity remains unexplored.
- Synthetic Optimization : High-yield methods for trifluoromethyl analogs (e.g., 82% for MK47 ) contrast with lower yields for sulfonyl derivatives, suggesting room for improving the target compound’s synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
